
N-(3-(methylthio)phenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(methylthio)phenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, commonly known as MPTAPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPTAPA belongs to the class of piperidine compounds and has been found to exhibit promising results in various biological assays.
Scientific Research Applications
Synthesis of Biologically Active Derivatives
A study focused on synthesizing a new series of N-aryl/aralkyl substituted derivatives demonstrated their preparation through a series of reactions involving benzenesulfonyl chloride and 1-aminopiperidine. These compounds were evaluated against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes, showing varied inhibitory activities. This highlights the compound's relevance in designing inhibitors for enzymes linked to neurodegenerative diseases and inflammatory conditions (Khalid et al., 2014).
Antimicrobial Evaluation
Another research endeavor synthesized novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing the sulfonamide moiety. These compounds were assessed for their antimicrobial properties, showing promising results against various bacterial and fungal strains. Such studies indicate the potential for developing new antimicrobial agents based on this chemical structure (Darwish et al., 2014).
Enzyme Inhibitory Activities
Derivatives of N-(3-(methylthio)phenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide have been synthesized and evaluated for their inhibitory potential against various enzymes, including carbonic anhydrase and cholinesterases. These studies provide insights into the structure-activity relationship (SAR) and potential therapeutic applications of these compounds in managing conditions like glaucoma and neurodegenerative disorders (Virk et al., 2018).
Computational Studies and Molecular Docking
Computational calculations and molecular docking studies have been employed to investigate the reactivity of sulfonamide derivatives. These studies not only shed light on the antimalarial properties of these compounds but also explore their ADMET profiles, indicating their potential as safe and effective antimalarial agents. Additionally, their interaction with proteins relevant to COVID-19 suggests avenues for repurposing as antiviral agents (Fahim & Ismael, 2021).
Pharmacological Applications
Some derivatives have been evaluated for their pharmacological activities, including their role as histamine H2 receptor antagonists with gastroprotective activity. This indicates the compound's potential in developing treatments for conditions like peptic ulcers (Hirakawa et al., 1998).
properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c1-26-18-10-7-8-16(14-18)21-20(23)15-17-9-5-6-13-22(17)27(24,25)19-11-3-2-4-12-19/h2-4,7-8,10-12,14,17H,5-6,9,13,15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHVZJTVRPKRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2742121.png)
![4-(4-fluorophenyl)-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol](/img/structure/B2742122.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]cyclobutanecarboxamide](/img/structure/B2742124.png)

![Ethyl 4-{[4-chloro-3-(piperidylsulfonyl)phenyl]carbonyl}piperazinecarboxylate](/img/structure/B2742128.png)
![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2742130.png)
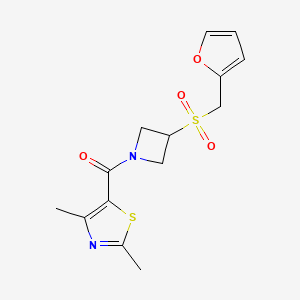
![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile](/img/structure/B2742134.png)
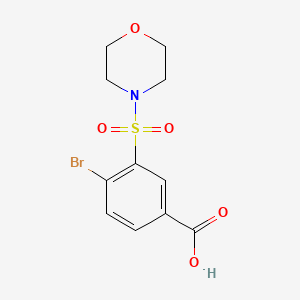
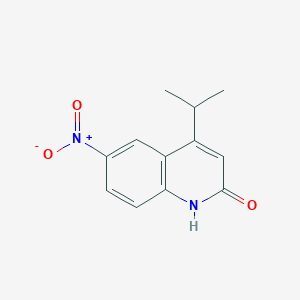
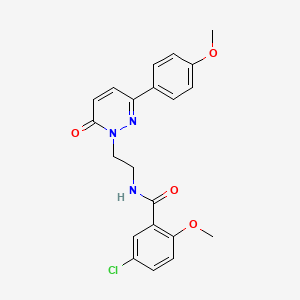
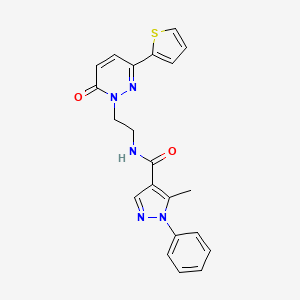
![1-benzyl-2-(2-ethylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2742144.png)